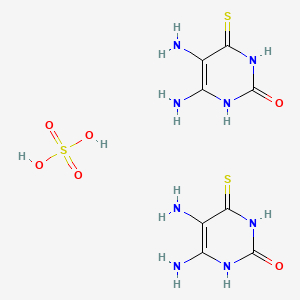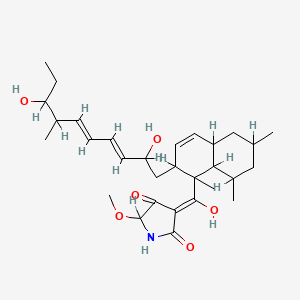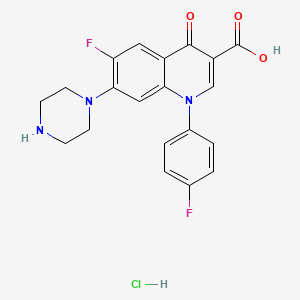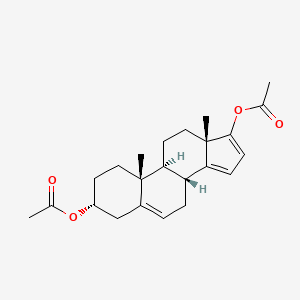
2,3-Butanedione-13C2
Overview
Description
2,3-Butanedione-13C2: is a labeled compound where the carbon atoms at positions 2 and 3 are replaced with the isotope carbon-13It has a molecular formula of C2H6O2 and a molecular weight of 88.07 g/mol . This compound is primarily used in scientific research for isotopic labeling studies and various analytical applications.
Mechanism of Action
Target of Action
The primary target of 2,3-Butanedione-13C2 is the actin-myosin complex in muscle cells . This complex plays a crucial role in muscle contraction and cell motility. The compound acts as a noncompetitive inhibitor of myosin ATPase, a key enzyme in the actin-myosin interaction .
Mode of Action
This compound interacts with its targets by inhibiting the ATPase activity of myosin . This inhibition disrupts the actin-myosin interaction, leading to changes in cell shape, polarity, and the paracellular pathway in epithelial cells . It also affects the regulation of ion and water channel activity in these cells .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It disrupts the actin-myosin interaction at various cellular sites, contributing significantly to increased transport activity and the formation of domes . This disruption points to the relevant role of actin-myosin dynamics and actin organization in the regulation of ion and water channel activity in cells .
Pharmacokinetics
Its molecular weight of 8807 and its liquid form at room temperature suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a remarkable increase in the number of domes in cells exposed to the compound . This increase is due to the disruption of actin-myosin interaction at several cellular sites . The compound also causes a reduction of the transepithelial electrical resistance (TER), leading to an increase in the paracellular flux of small molecular weight dextran .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be blocked by the replacement of extracellular Na+ and Cl− and the inhibition of Na±K±ATPase . The storage temperature of the compound is also crucial for maintaining its stability .
Biochemical Analysis
Biochemical Properties
2,3-Butanedione-13C2 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA. This interaction is crucial for the regulation of the citric acid cycle and energy production in cells. Additionally, this compound can form adducts with amino acids such as lysine and arginine, affecting protein structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress and apoptosis in certain cell types, such as hepatocytes. This compound also affects the activity of ion channels and transporters, leading to alterations in cellular homeostasis . Furthermore, this compound has been implicated in the disruption of mitochondrial function, which can impact energy production and cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as pyruvate dehydrogenase and myosin ATPase. This inhibition affects the metabolic flux and energy production in cells. Additionally, this compound can form covalent adducts with proteins, leading to changes in their structure and function. These interactions can result in the modulation of gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade into smaller molecules, which may have different biological activities. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular metabolism and energy production. At high doses, this compound can induce toxic effects such as oxidative stress, apoptosis, and mitochondrial dysfunction. These adverse effects are dose-dependent and can lead to significant physiological changes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA and lactate, respectively. These interactions affect the overall metabolic flux and energy production in cells. Additionally, this compound can modulate the levels of various metabolites, impacting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound is influenced by targeting signals and post-translational modifications. In the mitochondria, this compound can interact with enzymes involved in the citric acid cycle and oxidative phosphorylation, affecting energy production. In the endoplasmic reticulum, it can modulate protein folding and secretion processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Butanedione-13C2 can be synthesized through the isotopic labeling of 2,3-butanedione. One common method involves the reaction of labeled acetic acid with acetyl chloride in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of labeled precursors and advanced synthesis techniques to achieve high isotopic purity. The process may include multiple steps of purification and verification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanedione-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,3-butanediol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,3-butanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Butanedione-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand biochemical processes.
Industry: Used in the flavoring industry to study the formation and degradation of flavor compounds.
Comparison with Similar Compounds
2,3-Butanedione (Diacetyl): Similar in structure but without the isotopic labeling.
2,3-Pentanedione: Another diketone with similar chemical properties.
2,3-Butanedione Monoxime: A derivative used as a myosin inhibitor
Uniqueness: 2,3-Butanedione-13C2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Properties
IUPAC Name |
(1,4-13C2)butane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJXEFYPDANLFS-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)C(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-75-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173018-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1173018-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)


![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)


